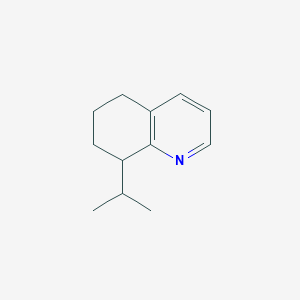

8-Isopropyl-5,6,7,8-tetrahydroquinoline

説明

2. 製法

合成経路と反応条件

8-イソプロピル-5,6,7,8-テトラヒドロキノリンの合成は、いくつかの方法によって達成できます。一般的な方法の1つは、キノリン誘導体の水素化です。 例えば、フッ素修飾コバルト触媒を用いて、水を水素源としてキノリンを水素化すると、高い選択性と収率でテトラヒドロキノリンが生成されます。 別の方法は、5,6,7,8-テトラヒドロキノリンの8-リチオ誘導体および8-マグネシオ誘導体を二酸化炭素と反応させ、続いてエステル化を行う方法です.

工業生産方法

8-イソプロピル-5,6,7,8-テトラヒドロキノリンの工業生産は、通常、触媒水素化プロセスによって行われます。これらのプロセスでは、コバルトやパラジウムなどの遷移金属触媒を、制御された温度と圧力条件下で使用して、高い収率と純度を実現します。触媒と反応条件の選択は、生産プロセスの効率と選択性に大きな影響を与える可能性があります。

3. 化学反応解析

反応の種類

8-イソプロピル-5,6,7,8-テトラヒドロキノリンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてキノリン誘導体になります。

還元: 水素化反応によって、キノリン誘導体をテトラヒドロキノリンに変換できます。

置換: キノリン環のさまざまな位置で、求電子置換反応や求核置換反応が起こりえます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: パラジウムやコバルトなどの金属触媒の存在下で水素ガスが一般的に使用されます。

置換: ハロゲン、ハロゲン化アルキル、有機金属化合物などの試薬が、さまざまな条件下で使用されます。

主な生成物

これらの反応によって生成される主な生成物には、キノリン誘導体、テトラヒドロキノリン、および置換キノリンがあります。具体的な生成物は、使用される反応条件と試薬によって異なります。

特性

CAS番号 |

75414-03-8 |

|---|---|

分子式 |

C12H17N |

分子量 |

175.27 g/mol |

IUPAC名 |

8-propan-2-yl-5,6,7,8-tetrahydroquinoline |

InChI |

InChI=1S/C12H17N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h4,6,8-9,11H,3,5,7H2,1-2H3 |

InChIキー |

QSIQJZBBKBXYFR-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1CCCC2=C1N=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isopropyl-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of quinoline derivatives. For instance, the hydrogenation of quinolines using a fluorine-modified cobalt catalyst with water as the hydrogen source can produce tetrahydroquinolines with high selectivity and yield . Another method involves the reaction of 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide followed by esterification .

Industrial Production Methods

Industrial production of 8-Isopropyl-5,6,7,8-tetrahydroquinoline typically involves catalytic hydrogenation processes. These processes use transition metal catalysts such as cobalt or palladium under controlled temperature and pressure conditions to achieve high yields and purity. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.

化学反応の分析

Types of Reactions

8-Isopropyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Hydrogenation reactions can convert quinoline derivatives to tetrahydroquinolines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of metal catalysts such as palladium or cobalt is commonly used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroquinolines, and substituted quinolines. The specific products depend on the reaction conditions and reagents used.

科学的研究の応用

8-イソプロピル-5,6,7,8-テトラヒドロキノリンは、いくつかの科学研究で応用されています。

医薬品化学: 抗がん剤、抗菌剤、抗炎症剤の潜在的な特性を持つ医薬品合成のビルディングブロックとして使用されます.

材料科学: この化合物は、有機半導体や発光ダイオード(LED)の開発に使用されています。

生物学研究: 生物学的プロセスを研究するためのプローブとして、および配位化学におけるリガンドとして使用されます。

産業応用: 農薬や染料の合成に使用されています。

作用機序

8-イソプロピル-5,6,7,8-テトラヒドロキノリンの作用機序には、さまざまな分子標的と経路との相互作用が含まれます。医薬品化学では、疾患経路に関与する酵素や受容体の阻害剤として作用する可能性があります。例えば、特定のキナーゼの活性を阻害したり、DNAと相互作用して効果を発揮したりする可能性があります。具体的な機序は、化合物の構造とその標的によって異なります。

類似化合物との比較

類似化合物

5,6,7,8-テトラヒドロキノリン: 8位にイソプロピル基がありません。

8-アセチル-5,6,7,8-テトラヒドロキノリン: イソプロピル基の代わりにアセチル基を含んでいます.

キノリン: 水素化されていない完全な芳香族母体化合物。

独自性

8-イソプロピル-5,6,7,8-テトラヒドロキノリンは、イソプロピル基の存在により、化学反応性と生物活性を影響を与える可能性があるため、ユニークです。この構造的な修飾は、アナログと比較して、さまざまな用途において選択性と効力を高める可能性があります。

生物活性

8-Isopropyl-5,6,7,8-tetrahydroquinoline (C13H17N) is a heterocyclic compound belonging to the tetrahydroquinoline family. Its structure features a six-membered aromatic ring fused to a five-membered nitrogen-containing ring, with an isopropyl group at the 8-position. This unique configuration contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of 8-isopropyl-5,6,7,8-tetrahydroquinoline through various studies and findings.

The molecular structure of 8-isopropyl-5,6,7,8-tetrahydroquinoline is crucial for its biological activity. The presence of the nitrogen atom in the ring structure is often linked to pharmacological effects. The compound's ability to interact with biological targets makes it significant in medicinal chemistry.

Antimicrobial Activity

Research indicates that 8-isopropyl-5,6,7,8-tetrahydroquinoline exhibits antimicrobial properties . Compounds in this class have shown effectiveness against various bacterial strains and fungi. For instance:

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its antimicrobial activity, 8-isopropyl-5,6,7,8-tetrahydroquinoline has demonstrated anti-inflammatory effects . Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in various cellular models. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

The anticancer potential of 8-isopropyl-5,6,7,8-tetrahydroquinoline has been explored in several studies. Notably:

- Cell Line Studies : In vitro studies have evaluated its cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). Compounds derived from tetrahydroquinoline structures exhibited moderate to strong anticancer activity.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 8-Isopropyl-5,6,7,8-tetrahydroquinoline | A549 | 0.155 | |

| 8-Isopropyl-5,6,7,8-tetrahydroquinoline | MCF7 | 0.170 |

These results indicate that this compound may serve as a lead for developing new anticancer therapies.

The mechanism by which 8-isopropyl-5,6,7,8-tetrahydroquinoline exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its cytotoxic effects against cancer cells.

Case Studies

Several case studies have highlighted the efficacy of 8-isopropyl-5,6,7,8-tetrahydroquinoline:

- A study published in Cancer Letters demonstrated that derivatives of tetrahydroquinoline significantly inhibited tumor growth in mouse models when administered at specific dosages.

- Another investigation focused on the anti-inflammatory properties of the compound showed a marked reduction in edema in animal models when treated with 8-isopropyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。